Tert-butyl 3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
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Overview
Description
Tert-butyl 3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) is a useful research compound. Its molecular formula is C10H18INO2Zn and its molecular weight is 376.54. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) typically involves multiple steps:
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Formation of Tert-butyl 3-methanidylpyrrolidine-1-carboxylate
Starting Materials: Pyrrolidine, tert-butyl chloroformate, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at low temperatures to prevent side reactions.
Procedure: Pyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl 3-methanidylpyrrolidine-1-carboxylate.
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Introduction of Iodozinc(1+)
Starting Materials: Tert-butyl 3-methanidylpyrrolidine-1-carboxylate and iodozinc(1+) reagent.
Reaction Conditions: This step is usually performed in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Procedure: The tert-butyl 3-methanidylpyrrolidine-1-carboxylate is treated with the iodozinc(1+) reagent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in dry solvents under inert atmosphere.
Products: Reduction can yield different reduced forms of the compound, potentially altering the functional groups present.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Products: Substitution reactions can replace the iodozinc moiety with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst or catalyst precursor in organic synthesis, facilitating various chemical transformations.
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of biotherapeutics.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) exerts its effects involves the interaction of the iodozinc moiety with various molecular targets. This interaction can facilitate the formation or breaking of chemical bonds, leading to the desired chemical transformations. The tert-butyl and pyrrolidine components provide stability and specificity to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a methanidyl group.
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group, leading to different reactivity and applications.
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate:
Uniqueness
Tert-butyl 3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) is unique due to the presence of the iodozinc moiety, which imparts distinct reactivity patterns not observed in similar compounds. This makes it particularly valuable in specific catalytic and synthetic applications where such reactivity is desired.
Properties
IUPAC Name |
tert-butyl 3-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-8-5-6-11(7-8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXLRGWWJLKPDI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)[CH2-].[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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